N2-(4-methoxyphenyl)-N4-methyl-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine
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Overview
Description
N2-(4-methoxyphenyl)-N4-methyl-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with various functional groups such as methoxyphenyl, methyl, morpholino, and phenyl groups. The presence of these diverse substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes in the body
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes . The compound may bind to its targets, altering their function and leading to downstream effects .
Biochemical Pathways
The compound likely affects multiple biochemical pathways. Based on the structure and properties of the compound, it may influence pathways related to inflammation, oxidative stress, and cell signaling . The exact pathways and downstream effects are subject to ongoing research.
Pharmacokinetics
Similar compounds have been found to have good bioavailability and are metabolized by the liver . The compound’s ADME properties will significantly impact its efficacy and safety profile.
Result of Action
The molecular and cellular effects of the compound’s action are currently under investigation. Preliminary studies suggest that the compound may have anti-inflammatory and neuroprotective effects
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . Additionally, the compound’s efficacy may be influenced by individual factors such as age, sex, genetic background, and health status.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-methoxyphenyl)-N4-methyl-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazine Core: The triazine ring is often synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Substitution Reactions: The introduction of the methoxyphenyl, methyl, morpholino, and phenyl groups is achieved through nucleophilic substitution reactions. These reactions are typically carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial synthesis often employs optimized reaction conditions, including temperature, pressure, and solvent selection, to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N2-(4-methoxyphenyl)-N4-methyl-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
N2-(4-methoxyphenyl)-N4-methyl-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- N2-(4-chlorophenyl)-N4-methyl-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine
- N2-(4-methoxyphenyl)-N4-ethyl-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine
- N2-(4-methoxyphenyl)-N4-methyl-6-piperidino-N4-phenyl-1,3,5-triazine-2,4-diamine
Uniqueness
N2-(4-methoxyphenyl)-N4-methyl-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine is unique due to its specific combination of substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-N-(4-methoxyphenyl)-4-N-methyl-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-26(17-6-4-3-5-7-17)20-23-19(22-16-8-10-18(28-2)11-9-16)24-21(25-20)27-12-14-29-15-13-27/h3-11H,12-15H2,1-2H3,(H,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNDJGPPNPOGDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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